
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester is a polyunsaturated fatty acid ester It is derived from eicosadienoic acid, which is a 20-carbon fatty acid with two double bonds in the Z (cis) configuration at the 5th and 11th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester typically involves the esterification of (Z,Z)-5,11-eicosadienoic acid with ethanol. This reaction can be catalyzed by acidic or enzymatic catalysts. For instance, sulfuric acid or p-toluenesulfonic acid can be used as acidic catalysts, while lipases can serve as enzymatic catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can involve the transesterification of fish oil or other natural sources rich in eicosadienoic acid. The process includes steps such as extraction, refining, and ethanolysis. The ethanolysis process involves the reaction of fish oil with ethanol in the presence of a catalyst, typically an enzyme like Lipozyme TL IM, under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: It is studied for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and cardiovascular benefits.
Industry: It is used in the formulation of cosmetics and nutritional supplements due to its beneficial fatty acid profile
作用機序
The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also act as a precursor to bioactive lipid mediators that modulate inflammatory and immune responses. The molecular targets and pathways involved include various enzymes and receptors associated with lipid metabolism and signaling .
類似化合物との比較
Similar Compounds
9,12-Octadecadienoic Acid Ethyl Ester (Linoleic Acid Ethyl Ester): Another polyunsaturated fatty acid ester with two double bonds at the 9th and 12th positions.
9,12,15-Octadecatrienoic Acid Ethyl Ester (Linolenic Acid Ethyl Ester): A polyunsaturated fatty acid ester with three double bonds at the 9th, 12th, and 15th positions.
Uniqueness
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester is unique due to the specific positions of its double bonds, which confer distinct chemical and biological properties. Its specific configuration allows it to participate in unique biochemical pathways and interactions compared to other similar compounds.
特性
CAS番号 |
1187888-75-0 |
|---|---|
分子式 |
C22H40O2 |
分子量 |
336.56 |
IUPAC名 |
ethyl (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12,17-18H,3-10,13-16,19-21H2,1-2H3/b12-11-,18-17- |
InChIキー |
GJSICTABQZFJSN-YGWYKEQZSA-N |
SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)OCC |
同義語 |
(5Z,11Z)-5,11-Eicosadienoic Acid Ethyl Ester; (5Z,11Z)-Eicosadienoic Acid Ethyl Ester; Keteleeronic Acid Ethyl Ester; all-cis-5,11-Eicosadienoic Acid Ethyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


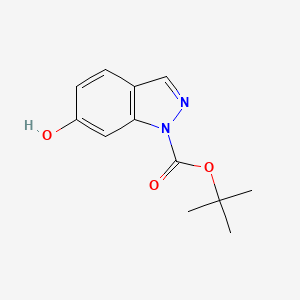

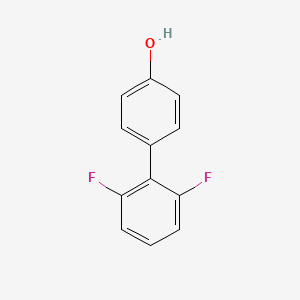
![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)
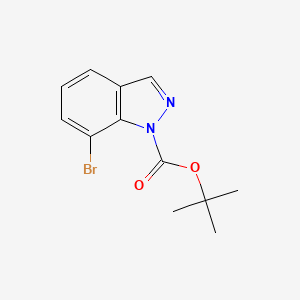
![Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B592347.png)
![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)
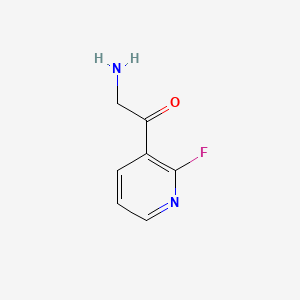

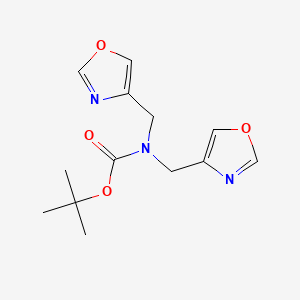
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)
![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)

